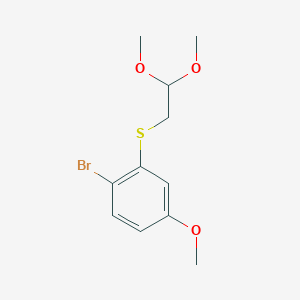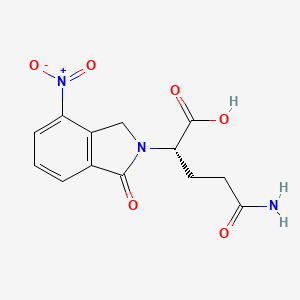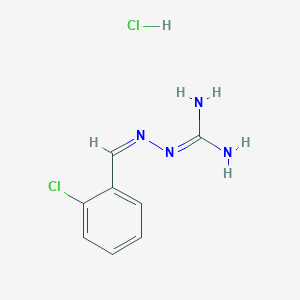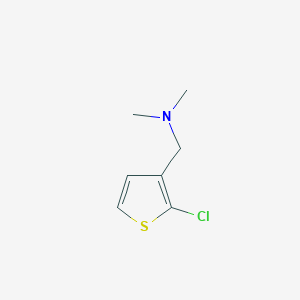
Tyrosyl-Hydroxyproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-Hydroxyproline is a dipeptide composed of the amino acids tyrosine and hydroxyproline. It is known for its role in various biological processes and has garnered interest due to its potential applications in medicine, biochemistry, and industry. The compound’s structure includes a tyrosine residue linked to a hydroxyproline residue, forming a unique dipeptide with distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosyl-Hydroxyproline typically involves the coupling of tyrosine and hydroxyproline. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and enhancing the expression of relevant enzymes. The fermentation process is followed by purification steps to isolate the dipeptide in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tyrosyl-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the hydroxyl group on the hydroxyproline residue.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using nitric acid, while sulfonation can be performed with sulfuric acid.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced hydroxyproline derivatives.
Substitution: Nitrotyrosine, sulfonated tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
Tyrosyl-Hydroxyproline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in collagen stability and function, as hydroxyproline is a key component of collagen.
Medicine: Explored for its potential in wound healing and tissue regeneration due to its involvement in collagen synthesis.
Industry: Utilized in the production of biomaterials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Tyrosyl-Hydroxyproline involves its incorporation into collagen, where it contributes to the stability and structural integrity of the collagen triple helix. The hydroxyl group on hydroxyproline forms hydrogen bonds with adjacent collagen molecules, enhancing the overall stability of the collagen matrix. This interaction is crucial for maintaining the strength and resilience of connective tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tyrosyl-Proline: Similar in structure but lacks the hydroxyl group on the proline residue.
Hydroxyprolyl-Glycine: Contains hydroxyproline but is linked to glycine instead of tyrosine.
Prolyl-Hydroxyproline: Another dipeptide with hydroxyproline but linked to proline.
Uniqueness
Tyrosyl-Hydroxyproline is unique due to the presence of both tyrosine and hydroxyproline, which imparts distinct chemical and biological properties. The hydroxyl group on hydroxyproline enhances hydrogen bonding, contributing to the stability of collagen structures. Additionally, the phenolic hydroxyl group on tyrosine allows for diverse chemical modifications, making this compound a versatile compound in various applications.
Eigenschaften
Molekularformel |
C14H18N2O5 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O5/c15-11(5-8-1-3-9(17)4-2-8)13(19)16-7-10(18)6-12(16)14(20)21/h1-4,10-12,17-18H,5-7,15H2,(H,20,21) |
InChI-Schlüssel |
FTWOPDCJCRFTHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=C(C=C2)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
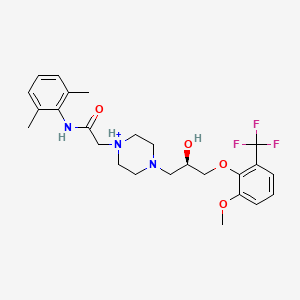
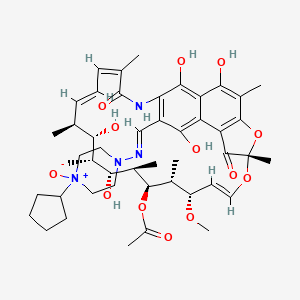
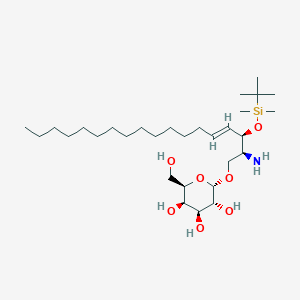
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)

